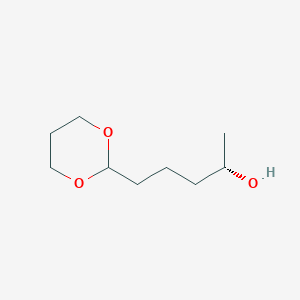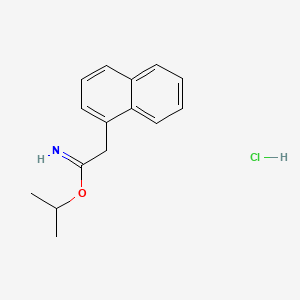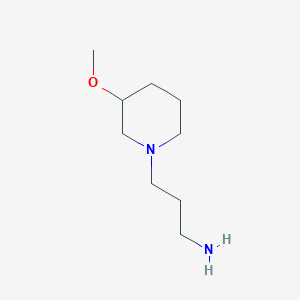
(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxymethyl and methyl groups, and an acetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an appropriate acetimidamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield piperidine carboxylic acids, while reduction of the imidamide moiety can produce piperidine amines.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxymethyl and imidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-hydroxy-2-(4-(hydroxymethyl)piperidin-1-yl)acetimidamide
- N’-hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide
- N’-hydroxy-2-(4-(hydroxymethyl)-4-ethylpiperidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide stands out due to the presence of both hydroxymethyl and methyl groups on the piperidine ring, which confer unique steric and electronic properties. These features enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-9(7-13)2-4-12(5-3-9)6-8(10)11-14/h13-14H,2-7H2,1H3,(H2,10,11) |
Clé InChI |
ALPPDGMYMSKWKT-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CCN(CC1)C/C(=N/O)/N)CO |
SMILES canonique |
CC1(CCN(CC1)CC(=NO)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)



![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)

![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)




